![molecular formula C30H34FN3O3 B10848905 N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10848905.png)
N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF-PF-1967 is a compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biology. It is known for its efficacy in targeting specific pathways and its potential use in treating diseases such as malaria.
Preparation Methods
The synthesis of GNF-PF-1967 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functional group modifications to achieve the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
GNF-PF-1967 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GNF-PF-1967 has been extensively studied for its applications in scientific research. In chemistry, it is used as a tool compound to study specific biochemical pathways. In biology, it has shown potential in targeting specific proteins and enzymes, making it a valuable compound for studying disease mechanisms. In medicine, GNF-PF-1967 is being investigated for its potential use in treating diseases such as malaria, where it has shown efficacy in inhibiting the growth of the malaria parasite . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of GNF-PF-1967 involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes and proteins, thereby disrupting key pathways involved in disease progression. For example, in the case of malaria, GNF-PF-1967 targets the parasite’s mitochondrial function, leading to its death . The compound’s ability to selectively target these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
GNF-PF-1967 can be compared with other similar compounds such as GNF-PF-3600 and GNF-PF-5009. These compounds share similar core structures but differ in their functional groups and specific targets. GNF-PF-3600, for instance, also targets the malaria parasite but has a different mechanism of action involving mitochondrial transport . GNF-PF-5009, on the other hand, has shown efficacy in different biological assays and has distinct pharmacological properties . The uniqueness of GNF-PF-1967 lies in its specific targeting and efficacy in inhibiting key pathways involved in disease mechanisms.
Properties
Molecular Formula |
C30H34FN3O3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C30H34FN3O3/c1-4-33(5-2)19-18-32-29(35)27-25-8-6-7-9-26(25)30(36)34(20-21-10-14-23(31)15-11-21)28(27)22-12-16-24(37-3)17-13-22/h6-17,27-28H,4-5,18-20H2,1-3H3,(H,32,35) |
InChI Key |
ACZABABCHZPYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


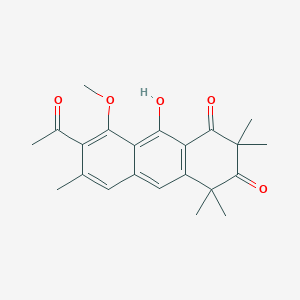
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-phenyl-propyl)-piperidine](/img/structure/B10848830.png)
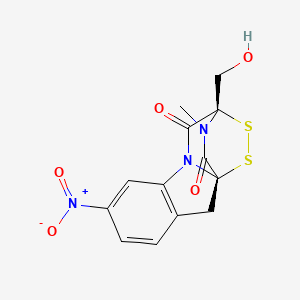
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B10848837.png)
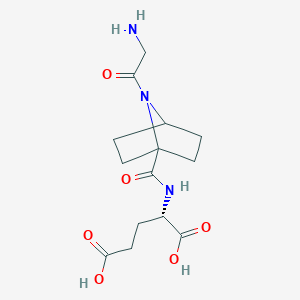
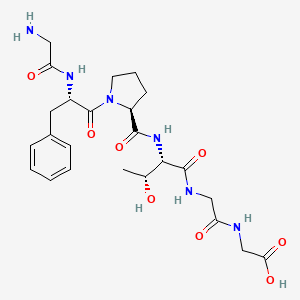

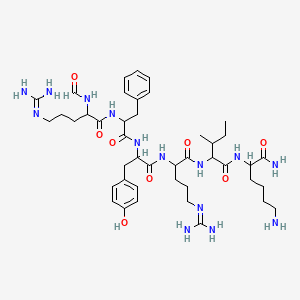
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)
![(3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1,4-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2S)-1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid](/img/structure/B10848871.png)

![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848889.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)
![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)
